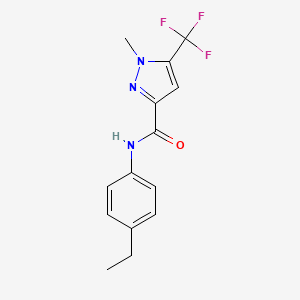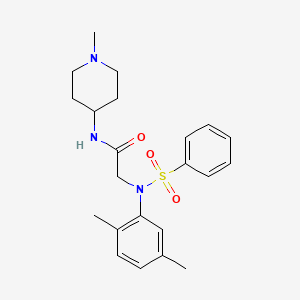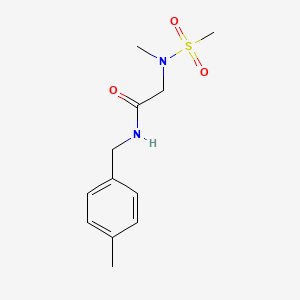
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as EF-24, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of curcumin analogs, which are derived from the natural product curcumin found in turmeric. EF-24 has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future drug development.
Mecanismo De Acción
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to exhibit a variety of mechanisms of action, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress. These effects are thought to be mediated through the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to interact with various cellular targets, including transcription factors, enzymes, and receptors, making it a versatile compound for further research.
Biochemical and physiological effects:
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of apoptosis. These effects are thought to be mediated through the regulation of various cellular processes, including DNA damage response, oxidative stress, and inflammation. N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its stability and solubility in various solvents. Its synthetic accessibility and low cost also make it an attractive compound for further research. However, N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has some limitations, including its low bioavailability and potential toxicity at higher concentrations. These limitations need to be addressed in future studies to fully understand the potential of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, including its potential use in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide and its potential targets in various cellular pathways. The development of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives with improved bioavailability and efficacy is also an area of interest for future research. Overall, N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-inflammatory effects of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which have been shown to be mediated through the inhibition of NF-κB signaling. This pathway plays a key role in the regulation of inflammation and immune response, and its dysregulation has been implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-3-9-4-6-10(7-5-9)18-13(21)11-8-12(14(15,16)17)20(2)19-11/h4-8H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUDBPSUNLVFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-phenyl-1-piperazinyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460398.png)

![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4460403.png)

![3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4460417.png)
![2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4460422.png)
![4-fluoro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4460426.png)
![3-(3-fluorophenyl)-7-(3-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460431.png)
![N-[3-(1-piperidinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4460445.png)

![2-(4-fluorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4460460.png)
![methyl 4-[(4-amino-2-quinazolinyl)amino]benzoate](/img/structure/B4460471.png)
![N'-(4-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4460497.png)
![N-(2-methylphenyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460510.png)